O-methyl 2-chloroacetimidate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

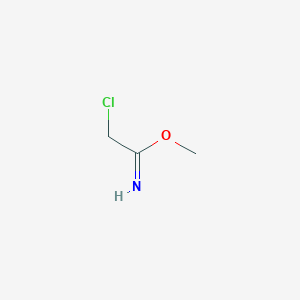

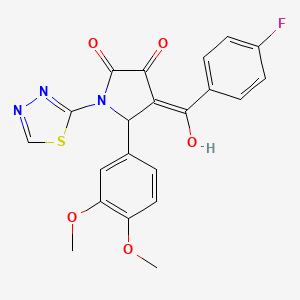

“O-methyl 2-chloroacetimidate” is a chemical compound that is used in various scientific and industrial applications . It is also known as “2-Chloroethanimidic acid methyl ester hydrochloride” or “Methyl chloroacetimidate hydrochloride” and has a molecular weight of 144.00 .

Synthesis Analysis

The synthesis of “O-methyl 2-chloroacetimidate” and similar compounds often involves the use of trichloroacetimidate and acetate coupling methods . These methods involve the transformation of the substrate hydroxyl group into an excellent leaving group, such as trichloroacetimidate or acetate .

Molecular Structure Analysis

The molecular formula of “O-methyl 2-chloroacetimidate” is C3H6ClNO . It has a molecular weight of 107.54 . The structure of this compound can be represented as Cl.COC(=N)CCl .

Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Ligands

O-methyl 2-chloroacetimidate: is used as a reactant for the modular synthesis of chiral homo- and heterotrisoxazolines . These chiral ligands are crucial in the asymmetrical Michael addition of indole to benzylidenemalonate, a reaction that is fundamental in producing enantiomerically pure compounds. This application is particularly important in the pharmaceutical industry where the chirality of molecules can determine the efficacy of a drug.

Preparation of Benzothiazolylthio Oxadiazoles

The compound serves as a key intermediate in the preparation of benzothiazolylthio oxadiazoles . These heterocyclic compounds have various applications, including the development of new materials with potential electronic properties and the creation of molecules with biological activity.

Ether Phosphonates Synthesis

O-methyl 2-chloroacetimidate: is involved in the efficient synthesis of ether phosphonates using trichloroacetimidate and acetate coupling methods . Ether phosphonates are an important class of organic compounds that exhibit applications as isosteric analogs of natural phosphate esters, which are significant in various biochemical processes.

Antiviral Agents

Phosphonates, synthesized using O-methyl 2-chloroacetimidate , have shown interesting medicinal applications as antiviral agents . They are researched for their potential to mimic the natural substrates of viral enzymes, thereby inhibiting viral replication.

Safety And Hazards

Zukünftige Richtungen

The future directions for “O-methyl 2-chloroacetimidate” and similar compounds could involve their use in the synthesis of chiral drug intermediates, as there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Additionally, research into the effects of 2’-O-methylation on the abundance and lifetime of alternative RNA conformational states could also be a promising direction .

Eigenschaften

IUPAC Name |

methyl 2-chloroethanimidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c1-6-3(5)2-4/h5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAWAXYCUBKOJQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-methyl 2-chloroacetimidate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2964584.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2964585.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-isopropylacetamide](/img/structure/B2964587.png)

![N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2964588.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2964590.png)

![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2964599.png)

![1,2-Di[3-(benzyloxy)benzylidene]hydrazine](/img/structure/B2964600.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964605.png)